benzyl {[(2Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate
Description
Benzyl {[(2Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is a synthetic small molecule featuring a benzofuran-3-one core substituted with a 4-ethoxybenzylidene group at the C2 position and a benzyloxyacetate ester at the C6 position. This compound belongs to a class of molecules designed to modulate microtubule dynamics by binding to the colchicine site of tubulin, thereby disrupting mitosis and inducing apoptosis in cancer cells . Its structural framework is characterized by a conjugated system that enhances planar rigidity, critical for interactions with biological targets.
Properties
Molecular Formula |
C26H22O6 |
|---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
benzyl 2-[[(2Z)-2-[(4-ethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
InChI |
InChI=1S/C26H22O6/c1-2-29-20-10-8-18(9-11-20)14-24-26(28)22-13-12-21(15-23(22)32-24)30-17-25(27)31-16-19-6-4-3-5-7-19/h3-15H,2,16-17H2,1H3/b24-14- |
InChI Key |
OHZCUCTYOARIOS-OYKKKHCWSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC4=CC=CC=C4 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl {[(2Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate typically involves multiple steps. One common method includes the condensation of 4-ethoxybenzaldehyde with a benzofuran derivative under acidic or basic conditions to form the benzylidene intermediate. This intermediate is then reacted with benzyl acetate in the presence of a suitable catalyst to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Benzyl {[(2Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the potential of benzyl {[(2Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate as an antimicrobial agent. Its efficacy against various bacterial strains has been documented, particularly in controlling Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A study demonstrated that derivatives of benzofuran compounds, including this compound, exhibited significant antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli. The compound was found to inhibit bacterial growth effectively at low concentrations, suggesting its potential use in developing new antibacterial agents .
Agricultural Applications
In agriculture, this compound has shown promise in controlling plant pathogens. Its antifungal properties can be leveraged to protect crops from fungal infections.
Case Study: Fungal Control
Research indicated that the application of this compound significantly reduced the incidence of fungal diseases in crops. The compound was tested against various fungal species, revealing a high level of effectiveness in preventing disease spread in controlled environments .
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions starting from simple precursors. The synthetic pathways often include the formation of the benzofuran structure followed by functionalization to introduce the ethoxybenzylidene moiety.
Mechanism of Action
The mechanism by which benzyl {[(2Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate exerts its effects involves interactions with specific molecular targets. The benzofuran ring and benzylidene group can participate in various binding interactions, influencing pathways related to enzyme activity, receptor binding, and signal transduction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with several derivatives of the benzofuran-3-one scaffold, differing primarily in substituents on the benzylidene ring and the ester moiety. These modifications significantly influence pharmacological activity, solubility, and binding affinity. Below is a comparative analysis based on available
Structural and Functional Differences
Mechanistic and Pharmacological Insights
- Tubulin Binding Affinity: Compounds with electron-donating groups (e.g., 4-ethoxy, 3,4,5-trimethoxy) exhibit stronger interactions with the colchicine-binding site due to enhanced π-π stacking and hydrophobic interactions.
- Selectivity: Analogues like (Z)-6-((2,6-dichlorobenzyl)oxy)-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one (5b) show selectivity for leukemia cells over normal lymphocytes, suggesting that substituent polarity and steric effects are critical for targeting malignant cells .
- Metabolic Stability : The 4-fluorobenzoate ester () and methylfuran substituent () demonstrate resistance to esterase-mediated hydrolysis, extending half-life in vivo .
Quantitative Structure-Activity Relationship (QSAR) Trends
- Steric Effects : The 4-tert-butyl group () reduces inhibitory potency by ~40% in tubulin polymerization assays compared to the target compound, highlighting the importance of minimizing steric bulk near the benzylidene ring .
Biological Activity
Benzyl {[(2Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 324.37 g/mol. The structure features a benzofuran moiety, which is known for various biological activities, including anti-inflammatory and anticancer properties.
Biological Activities
1. Antioxidant Activity
Research indicates that compounds containing benzofuran derivatives exhibit significant antioxidant properties. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases. Studies have demonstrated that benzofuran compounds can enhance the body's antioxidant defenses by increasing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
2. Anticancer Properties
this compound has shown promise in cancer research. In vitro studies reveal that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of caspases and the modulation of Bcl-2 family proteins, leading to increased apoptotic signaling pathways .
3. Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This action may be mediated through the suppression of nuclear factor kappa B (NF-kB) signaling pathways, which are critical in the inflammatory response .
Case Studies and Research Findings
The biological activities of this compound can be attributed to its interaction with various molecular targets:
- Antioxidant Mechanism : The compound enhances endogenous antioxidant defenses and reduces oxidative stress markers.
- Apoptotic Pathway Activation : It activates caspases and alters Bcl-2 family protein levels, promoting programmed cell death in cancer cells.
- Cytokine Modulation : By inhibiting NF-kB activation, it decreases the production of inflammatory cytokines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
